3-Isopropylcyclobutanecarboxylic acid
Overview
Description
3-Isopropylcyclobutanecarboxylic acid is an organic compound with the molecular formula C8H14O2. It is a cyclic carboxylic acid featuring a cyclobutane ring substituted with an isopropyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylcyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the hydrolysis of cyclopropyl cyanide, followed by cyclization to form the cyclobutane ring. Another approach involves the reaction of cyclobutanecarboxylic acid derivatives with isopropyl halides under basic conditions to introduce the isopropyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The isopropyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-Isopropylcyclobutanecarboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Isopropylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The isopropyl group may affect the compound’s hydrophobicity and steric properties, impacting its overall biological activity .
Comparison with Similar Compounds
- 2-Methylcyclobutanecarboxylic acid
- 3-Chlorocyclobutanecarboxylic acid
- 3-Methylcyclobutanecarboxylic acid
- 3-Hydroxycyclobutanecarboxylic acid
Comparison: 3-Isopropylcyclobutanecarboxylic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects compared to other similar compounds.
Properties
IUPAC Name |
3-propan-2-ylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5(2)6-3-7(4-6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDXWUAGUXXTNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158279 | |
Record name | Cyclobutanecarboxylic acid, 3-isopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13363-91-2 | |
Record name | Cyclobutanecarboxylic acid, 3-isopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013363912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanecarboxylic acid, 3-isopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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